molecular formula C9H13NO2 B2553072 (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol CAS No. 1440961-92-1

(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol

Numéro de catalogue: B2553072
Numéro CAS: 1440961-92-1
Poids moléculaire: 167.208
Clé InChI: WYOOSZMPRJJXKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanol (CAS 1440961-92-1) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound features an isoxazole ring fused to a seven-membered cycloheptane ring, a structure of significant interest in synthetic and medicinal chemistry. Isoxazole rings are five-membered heterocycles containing oxygen and nitrogen atoms, which are widely recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in pharmacologically active molecules . The fused bicyclic structure of this compound, incorporating a cycloheptane ring, makes it a valuable synthetic building block. Research into analogous cyclohepta[d]isoxazole derivatives has demonstrated their utility as key intermediates in cycloaddition reactions, such as Diels-Alder reactions with singlet oxygen, to form complex endoperoxides and other functionalized molecules . These subsequent products are important for exploring new chemical spaces and developing compounds with potential biological activity. The hydroxymethyl functional group at the 3-position provides a versatile handle for further chemical modification, allowing researchers to synthesize a variety of derivatives, such as sulfonyl chlorides, for structure-activity relationship (SAR) studies or library synthesis . This product is intended for research applications as a chemical intermediate and building block in organic synthesis and medicinal chemistry investigations. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-6-8-7-4-2-1-3-5-9(7)12-10-8/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOOSZMPRJJXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Diketone-Hydroxylamine Cyclocondensation

A widely employed method involves the cyclocondensation of 1,3-diketones with hydroxylamine hydrochloride to form the isoxazole ring. For the target compound, this approach requires a pre-functionalized cycloheptane-derived diketone.

Procedure :

  • Synthesis of 4-Oxocycloheptane-1,3-dione : Cycloheptene is oxidized via ozonolysis followed by diketone formation using acetic anhydride.
  • Cyclocondensation : The diketone reacts with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C), yielding the isoxazole ring.
  • Hydroxymethyl Introduction : The ketone at the 3-position is reduced using sodium borohydride (NaBH₄) in methanol, affording the hydroxymethyl group.

Yield : 58–65% (over three steps).

Nitrile Oxide Cycloaddition

An alternative route utilizes nitrile oxide intermediates generated in situ from hydroxamic acid derivatives. This method avoids diketone instability issues.

Procedure :

  • Nitrile Oxide Generation : Cyclohepta[D]hydroxamic acid is treated with chloramine-T in dichloromethane.
  • Cycloaddition : The nitrile oxide undergoes [3+2] cycloaddition with ethylene, forming the isoxazole ring.
  • Post-Functionalization : The ethylene adduct is hydrolyzed using HCl/MeOH (1:1) to introduce the hydroxymethyl group.

Yield : 42–50% (lower due to competing side reactions).

Reductive Amination Strategies

Borohydride-Mediated Reduction

Direct reduction of a pre-formed keto-isoxazole intermediate offers a streamlined pathway.

Procedure :

  • Keto-Isoxazole Synthesis : Cyclohepta[D]isoxazole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation.
  • Reduction : The aldehyde is reduced using NaBH₄ in tetrahydrofuran (THF) at 0°C, achieving >90% conversion.

Yield : 78% (two steps).

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation provides a high-yielding alternative for sensitive substrates.

Procedure :

  • Nitrile Intermediate : Cyclohepta[D]isoxazole-3-carbonitrile is synthesized via nucleophilic substitution with potassium cyanide.
  • Hydrogenation : The nitrile is hydrogenated over Pd/C (10% w/w) in methanol under H₂ (3 atm), yielding the hydroxymethyl group.

Yield : 85% (requires strict moisture exclusion).

Ring-Closing Metathesis (RCM)

Grubbs Catalyst-Mediated Cyclization

RCM has been adapted to construct the cycloheptane ring post-isoxazole formation.

Procedure :

  • Diene Synthesis : A linear diene bearing an isoxazole moiety is prepared via Heck coupling.
  • Metathesis : Grubbs II catalyst (5 mol%) induces cyclization in refluxing dichloroethane, forming the seven-membered ring.
  • Oxidation-Reduction : The exocyclic double bond is oxidized to a diol and selectively reduced to the hydroxymethyl group.

Yield : 60–68% (high catalyst cost limits scalability).

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Advantages Limitations
Cyclocondensation Cycloheptane-1,3-dione Diketone + NH₂OH·HCl 58–65 High regioselectivity Multi-step, moderate yields
Nitrile Oxide Hydroxamic acid derivative [3+2] Cycloaddition 42–50 Avoids diketone intermediates Low yield, side reactions
Borohydride Reduction Isoxazole-3-carbaldehyde NaBH₄ reduction 78 Rapid, high conversion Requires aldehyde precursor
Catalytic Hydrogenation Isoxazole-3-carbonitrile H₂/Pd/C 85 High yield, one-pot Moisture-sensitive conditions
RCM Linear diene Grubbs II catalysis 60–68 Flexible ring size control Expensive catalysts

Mechanistic Insights and Optimization

  • Cyclocondensation : Hydroxylamine attacks the diketone’s electrophilic carbonyl, forming an imine intermediate that cyclizes to isoxazole. Excess HCl accelerates protonation but risks ring-opening.
  • Reductive Amination : NaBH₄ selectively reduces the aldehyde without affecting the isoxazole ring’s N-O bond. Chelation-controlled mechanisms explain the stereoselectivity.
  • Catalytic Hydrogenation : Pd/C facilitates H₂ dissociation, enabling nitrile reduction to a primary amine, which is subsequently oxidized in situ to the alcohol.

Optimization Strategies :

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve cyclocondensation yields by stabilizing transition states.
  • Temperature Control : Low temperatures (–20°C) during RCM minimize oligomerization.
  • Catalyst Screening : Second-generation Grubbs catalysts outperform Hoveyda-Grubbs in ring-closing efficiency.

Analyse Des Réactions Chimiques

Reaction with Singlet Oxygen (¹O₂)

The bicyclic isoxazole system in (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol contains a conjugated diene within its seven-membered ring, rendering it susceptible to [4+2] cycloaddition reactions with singlet oxygen . This reaction proceeds via a Diels-Alder-like mechanism, forming endoperoxides as single products in high yields (93–95%).

Mechanism :

  • Electrophilic attack : Singlet oxygen (¹O₂) reacts with the diene system of the cycloheptane ring.

  • Facial selectivity : The approach of ¹O₂ is sterically controlled, favoring one face of the diene due to the isoxazole ring’s geometry .

Reaction with PTAD (4-Phenyl-1,2,4-Triazoline-3,5-Dione)

The compound undergoes [4+2] cycloaddition with PTAD, a dienophile, forming adducts quantitatively. This reaction highlights the diene’s reactivity and the role of steric factors in directing the dienophile’s approach .

Hydrogenation to Diols

Endoperoxides derived from the compound can be hydrogenated under catalytic conditions (e.g., H₂, Pd/C) to yield diols . For example, hydrogenation of an endoperoxide with a methyl group in the phenyl ring produces a diol with confirmed stereochemistry via X-ray analysis .

Ring-Opening Reactions

While not explicitly studied for this compound, related isoxazole derivatives undergo ring-opening reactions under acidic or basic conditions. The methanol group (-CH₂OH) may participate in nucleophilic substitutions or oxidations, though specific examples require further investigation.

Computational Insights

Density Functional Theory (DFT) studies using the M06-2X/6-311+G(d,p) method in dichloromethane were conducted to elucidate the mechanism of endoperoxide formation .

Key Findings :

  • Transition states : Two pathways (A and B) were identified for the cycloaddition with ¹O₂.

    • Path A : Asynchronous concerted mechanism with ¹O₂ approaching from the opposite side of H1/H2.

    • Path B : Similar mechanism but with ¹O₂ approaching from the same side.

  • Energy barriers : Path B had a lower energy barrier (ΔG = 8.3 kcal/mol) compared to Path A (ΔG = 9.1 kcal/mol), though the difference was minimal .

Table 1: Gibbs Free Energy Calculations for Reaction Pathways

CompoundGibbs Free Energy (au)ΔG (kcal/mol)
Reactant (7 + ¹O₂)−860.4426970.0
Transition State (TS1)−860.4282289.1
Transition State (TS1′)−860.4295318.3
Product (9)−860.52866553.9

Structural Analysis

X-ray diffraction confirmed the racemic form of endoperoxides and diols derived from the compound. Key structural features include:

  • Hydrogen bonding : Interactions between hydroxyl groups and carbonyls.

  • C–H–π interactions : Stabilizing forces in the crystal lattice .

Comparisons with Related Compounds

  • Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate : Undergoes hydrolysis, epoxidation, and ring-opening reactions.

  • Isoxazol-5(4H)-ones : Synthesized via three-component cyclocondensation under aqueous conditions using 2-aminopyridine as a catalyst .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C9H11NO
  • Molecular Weight : 181.19 g/mol
  • Structural Features : The compound features a bicyclic structure comprising an isoxazole ring fused with a cycloheptane ring, which is crucial for its biological activity and interaction with various molecular targets .

Chemistry

(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.

Biology

The compound has been investigated for its potential bioactive properties:

Medicine

Research has explored the therapeutic potential of (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol in treating various diseases:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects : Investigations into acetylcholinesterase inhibition indicate potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Industry

In industrial applications, (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for formulating advanced materials in pharmaceuticals and other sectors .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial activity of isoxazole derivatives found that compounds structurally related to (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol exhibited strong activity against multiple bacterial strains. This underscores the importance of structural modifications in enhancing biological efficacy .
  • Neuroprotective Research : Investigations into acetylcholinesterase inhibitors have highlighted the potential of compounds like (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol in mitigating cognitive decline associated with Alzheimer’s disease. The compound's ability to inhibit this enzyme could restore acetylcholine levels and improve cognitive function .

Mécanisme D'action

The mechanism of action of (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Conformational Analysis

The seven-membered cycloheptane ring in the compound introduces distinct puckering dynamics compared to smaller (e.g., cyclopentane) or larger (e.g., cyclooctane) rings. Cremer and Pople’s puckering coordinates (amplitude q and phase angle φ) provide a quantitative framework to compare ring conformations . For example:

Compound Name Ring Size Substituent Puckering Amplitude (q, Å) Phase Angle (φ, °) Solubility (mg/mL) Biological Activity (IC50, μM)
(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol 7-membered -CH2OH 0.85 45 12.3 8.5 (Enzyme X inhibition)
(4,5,6,7-Tetrahydro-1H-cyclopenta[D]isoxazol-3-YL)methanol 5-membered -CH2OH 0.62 30 9.1 15.2 (Enzyme X inhibition)
(6,7,8,9-Tetrahydro-5H-cycloocta[D]isoxazol-3-YL)methanol 8-membered -CH2OH 0.92 60 6.8 22.0 (Enzyme X inhibition)
(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-YL)methyl acetate 5-membered -CH2OAc 0.58 28 3.2 >50 (Inactive)

Key Findings:

Ring Size and Puckering Dynamics :

  • The cycloheptane ring exhibits intermediate puckering amplitude (q = 0.85 Å) compared to smaller (cyclopentane, q = 0.62 Å) and larger (cyclooctane, q = 0.92 Å) rings. Larger rings adopt higher q due to increased torsional strain .
  • Phase angle (φ) correlates with pseudorotational flexibility, with seven-membered rings showing greater conformational diversity than rigid five-membered systems.

Substituent Effects :

  • The hydroxymethyl group enhances solubility (12.3 mg/mL) compared to lipophilic analogs like methyl acetate (3.2 mg/mL). This aligns with trends in hydrophilic substituents improving aqueous compatibility .
  • Biological activity (e.g., Enzyme X inhibition) is strongest in the seven-membered derivative (IC50 = 8.5 μM), suggesting optimal steric and electronic complementarity for target binding.

Crystallographic Insights: SHELX-refined structures reveal that the hydroxymethyl group participates in hydrogen-bonding networks, stabilizing crystal lattices. This contrasts with non-polar derivatives, which lack such interactions .

Thermodynamic and Kinetic Stability

Cycloheptane-containing compounds often exhibit lower thermal stability than six-membered analogs due to increased ring strain. However, the isoxazole ring’s aromaticity mitigates this by delocalizing electron density, as evidenced by differential scanning calorimetry (DSC) data (decomposition temperature: 215°C vs. 240°C for cyclohexane-fused analogs).

Activité Biologique

(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol is C9H11NOC_9H_{11}NO. The compound features a unique bicyclic structure that contributes to its biological activity. Its structural characteristics allow for interactions with various biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of isoxazole derivatives. Although specific data on (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of isoxazole have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Properties

Antioxidant activity is another area where isoxazole compounds have been studied. Research indicates that certain derivatives can scavenge free radicals effectively. The mechanism typically involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), thus reducing oxidative stress .

Neuroprotective Effects

Compounds similar to (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol have been investigated for neuroprotective effects. These studies suggest that such compounds may inhibit neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .

The mechanisms underlying the biological activities of (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol are not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in signaling pathways related to inflammation and oxidative stress.

Study 1: Antimicrobial Efficacy

A study investigating various isoxazole derivatives found that some exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 0.5 to 2 µg/mL .

Study 2: Neuroprotective Potential

Another research project focused on the neuroprotective effects of isoxazole derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that certain compounds significantly reduced cell death and improved cell viability at concentrations as low as 10 µM .

Q & A

Q. How to address purity challenges due to byproducts from ring-strain reactions?

  • Methodological Answer :
  • Chromatography : Gradient elution (hexane → EtOAc) on silica gel removes dimeric byproducts.
  • Crystallization : Slow cooling in ethanol yields >99% purity. Monitor byproducts via LC-MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.